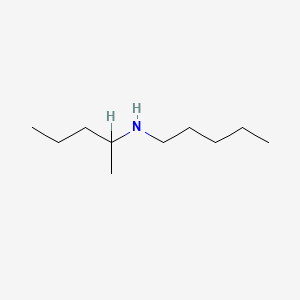

(Pentan-2-yl)(pentyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Pentan-2-yl)(pentyl)amine” is an organic compound that belongs to the class of amines . The name suggests that it contains a pentyl group (a five-carbon alkyl group) and an amine group (NH2) .

Synthesis Analysis

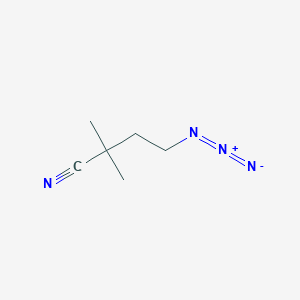

Amines can be synthesized through various methods. One common method is the reduction of nitriles, amides, or nitro compounds. Other methods include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of “(Pentan-2-yl)(pentyl)amine” consists of a pentyl group attached to an amine group. The IUPAC name is N-(1-methylbutyl)-1-pentanamine .Wissenschaftliche Forschungsanwendungen

- (Pentan-2-yl)(pentyl)amine can serve as a bifunctional catalyst in organic synthesis. Its amine functionality allows it to participate in nucleophilic reactions, while the alkyl groups enhance its steric properties. Researchers have explored its use in asymmetric transformations, such as Michael additions and Mannich reactions .

- Chiral cyclic amines, like the tetrahydro-β-carboline moiety found in (Pentan-2-yl)(pentyl)amine , appear in natural products and biologically important molecules. These compounds play a crucial role in drug discovery and development. Researchers investigate their synthesis and applications in medicinal chemistry .

- Tamsulosin , a widely used drug for treating benign prostatic hyperplasia (BPH), contains a tetrahydrofuran moiety similar to that found in (Pentan-2-yl)(pentyl)amine . Exploring analogs of tamsulosin could lead to novel therapeutic agents for BPH and related conditions .

- Alkylamines exhibit surfactant behavior due to their amphiphilic nature. Researchers study the surface activity of (Pentan-2-yl)(pentyl)amine to understand its potential applications in emulsification, foaming, and dispersion processes .

- Alkylamines can act as corrosion inhibitors for metals. Investigating the inhibitory effects of (Pentan-2-yl)(pentyl)amine on metal surfaces (e.g., steel, aluminum) could have practical implications in industrial settings .

- Some alkylamines serve as catalysts in polymerization reactions. Researchers explore their use in the synthesis of functional polymers, such as polyurethanes, polyamides, and polyesters .

Bifunctional Catalysis

Chiral Amine Synthesis

Flomax Analogs

Surfactant Properties

Corrosion Inhibition

Polymerization Catalysts

Safety and Hazards

Eigenschaften

IUPAC Name |

N-pentan-2-ylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-4-6-7-9-11-10(3)8-5-2/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGJYFYOVKKNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(C)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pentan-2-yl)(pentyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)

amine](/img/structure/B2709906.png)

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)

![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)